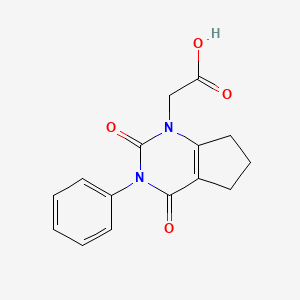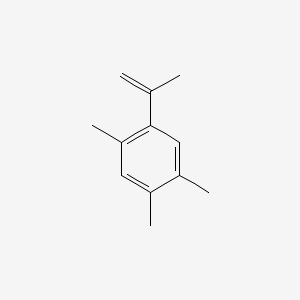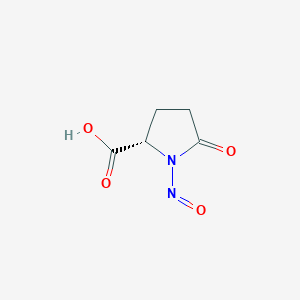![molecular formula C13H16BrN B13809440 5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] CAS No. 885269-47-6](/img/structure/B13809440.png)
5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] is a chemical compound with the molecular formula C13H16BrN and a molecular weight of 266.18 g/mol It is characterized by a spiro structure, which means it has two rings that share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions must be carefully controlled to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
5’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
5’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: Similar in structure but with a cyclopropane ring instead of a cyclopentane ring.
3,4-Dihydroisoquinoline Derivatives: These compounds share the isoquinoline core but differ in their substituents and ring structures.
Uniqueness
The uniqueness of 5’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] lies in its spiro structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
885269-47-6 |
|---|---|
Fórmula molecular |
C13H16BrN |
Peso molecular |
266.18 g/mol |
Nombre IUPAC |
5-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] |
InChI |
InChI=1S/C13H16BrN/c14-11-5-3-4-10-8-15-9-13(12(10)11)6-1-2-7-13/h3-5,15H,1-2,6-9H2 |
Clave InChI |
SYSVDHWGTNEZJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CNCC3=C2C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
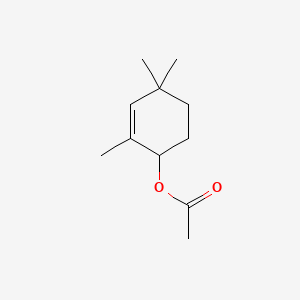
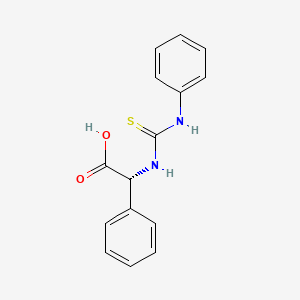
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
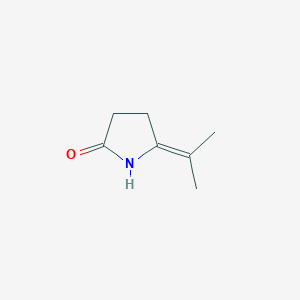
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

